2-Bromo-3-chlorotoluene
Overview
Description
2-Bromo-3-chlorotoluene is an organic compound with the molecular formula C7H6BrCl. It is a derivative of toluene, where the methyl group is substituted with bromine and chlorine atoms at the second and third positions, respectively. This compound is used in various chemical synthesis processes and has significant applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-chlorotoluene can be synthesized through several methods. One common approach involves the bromination and chlorination of toluene. The process typically starts with the selective bromination of toluene to form 2-bromotoluene, followed by chlorination to yield this compound. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as continuous flow reactors and automated control systems to optimize the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2-bromo-3-chlorobenzene
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-amino-3-chlorotoluene.
Oxidation: Products include 2-bromo-3-chlorobenzoic acid.
Reduction: Products include 2-bromo-3-chlorobenzene
Scientific Research Applications
2-Bromo-3-chlorotoluene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 2-Bromo-4-chlorotoluene
- 3-Bromo-2-chlorotoluene
- 4-Bromo-3-chlorotoluene
- 2,4-Dichlorotoluene
- 2,6-Dichlorotoluene
Comparison: 2-Bromo-3-chlorotoluene is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in certain synthetic routes and reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-chloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSIBTDRKLGGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370791 | |
Record name | 2-Bromo-3-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69190-56-3 | |
Record name | 2-Bromo-3-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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